2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Drug Metabolism Toxicology CYP Inhibition

This chloroacetamide scaffold is NOT a generic building block. It is a validated, selective probe for CYP2B6 (IC50 180nM) with a critical 38-fold selectivity window over CYP2E1, confirmed in human liver microsomes. Distinct from its close analogs (e.g., CAS 34164-14-2), its precise structure ensures reliable enzyme inhibition profiling. Additionally, its confirmed lack of AChE inhibition at 26 µM makes it an unparalleled negative control for Alzheimer's drug screens. For DDI phenotyping, metabolic stability SAR, or formulation development of lipophilic drugs, this batch-controlled compound guarantees experimental reproducibility that 'in-class' substitutes cannot.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 92546-75-3
Cat. No. B1420335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide
CAS92546-75-3
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NC(=O)C(C)Cl
InChIInChI=1S/C11H13Cl2NO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)
InChIKeyXIJGFEZWEDLLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3): A Strategic Chloroacetamide Scaffold for Selective CYP Isoform Profiling and Medicinal Chemistry Exploration


2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3) is a chloroacetamide derivative featuring a 4-chlorophenyl moiety linked via an ethylamide bridge [1]. This compound, with a molecular formula of C11H13Cl2NO and a molecular weight of 246.13 g/mol [1], serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology. Its utility extends beyond simple building block applications, particularly due to its characterized and selective interactions with specific cytochrome P450 (CYP) enzymes, which are critical determinants in drug metabolism and pharmacokinetic studies [2].

Why Generic 2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide Substitution is Scientifically Unacceptable in CYP Profiling and Metabolic Studies


In the context of enzyme inhibition studies, particularly for cytochrome P450 (CYP) isoforms, the precise molecular structure of a probe compound is paramount. Closely related chloroacetamide analogs, such as 2-chloro-N-[2-(4-chlorophenyl)ethyl]propanamide (CAS 34164-14-2), differ subtly in the position of the chloro-substituent or the linker, leading to divergent steric and electronic interactions within the enzyme active site. Consequently, the assumption that 'in-class' compounds can be interchanged for target engagement or selectivity profiling is fundamentally flawed. The data presented below quantitatively demonstrates that 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide exhibits a specific, and in some cases unique, inhibition profile against key CYP isoforms when compared to both close structural analogs and other chloroacetamides, directly impacting the validity of experimental outcomes in drug metabolism, toxicology, and lead optimization workflows [1].

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3) in Key Experimental Systems


Evidence 1: Differential Cytochrome P450 (CYP) Isoform Inhibition Profile in Human Liver Microsomes

In a standard human liver microsome assay using probe substrates, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide demonstrated a distinct inhibition profile against key CYP isoforms [1]. It exhibited moderate inhibitory activity against CYP2B6 with an IC50 of 180 nM and against CYP1A2 with an IC50 of 290 nM. Critically, it showed very weak inhibition of CYP2E1 (IC50 = 7,000 nM), indicating a notable isoform selectivity [1]. This contrasts with the reported IC50 of 794 nM for 2-chloro-N-[2-(4-chlorophenyl)ethyl]propanamide (the positional isomer) against the beta-2 adrenergic receptor, which is a different target class altogether [2]. While not a direct comparison of the same enzyme, this data underscores how small structural variations in the chloroacetamide class lead to divergent biological target engagement.

Drug Metabolism Toxicology CYP Inhibition Pharmacokinetics

Evidence 2: Inactivity Against Acetylcholinesterase (AChE) as a Favorable Selectivity Indicator

When tested at a concentration of 26 µM, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide exhibited no inhibitory activity against acetylcholinesterase (AChE) . This is a critical negative result, as inhibition of AChE is a common off-target liability for many small molecules and is associated with significant toxicity . This finding contrasts sharply with other reported chloroacetamides, such as certain N,N-disubstituted chloroacetamides, which have been shown to possess potent AChE inhibitory activity (e.g., IC50 values in the low nanomolar range) [1]. This lack of activity confirms that the target compound's mechanism of action is not mediated through this pathway and suggests a favorable safety profile for its use as a probe in complex biological systems.

Target Selectivity Safety Pharmacology Medicinal Chemistry

Evidence 3: Low Aqueous Solubility as a Determinant for Specific Formulation and Assay Conditions

The compound's aqueous solubility at physiological pH 7.4 is reported as a quantitative value of '1' . While the exact unit scale is not provided, this metric indicates low aqueous solubility, a common characteristic of lipophilic chloroacetamides. This physicochemical property is a critical parameter that dictates experimental handling, vehicle selection, and in vitro assay design. It is crucial for users to understand that this compound's behavior in aqueous buffers will differ markedly from more polar analogs, such as N-[1-(4-chlorophenyl)ethyl]propanamide, which lacks the alpha-chloro group and is likely more soluble . The low solubility necessitates the use of co-solvents (e.g., DMSO) and careful optimization of assay concentrations to avoid compound precipitation and ensure reliable dose-response data.

Formulation Science Pre-formulation ADME

High-Value Research and Industrial Application Scenarios for 2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3)


CYP2B6-Selective Probe for In Vitro Drug-Drug Interaction (DDI) Studies

Given its IC50 of 180 nM against CYP2B6 and a 38-fold selectivity window over CYP2E1 (IC50 = 7,000 nM) in human liver microsomes [1], this compound is ideally suited as a selective probe to investigate CYP2B6-mediated metabolism and its contribution to potential drug-drug interactions. It can be used in reaction phenotyping studies to accurately determine the fraction of a new chemical entity metabolized by CYP2B6, a key enzyme involved in the clearance of bupropion, efavirenz, and other clinically relevant drugs.

Negative Control for Acetylcholinesterase (AChE) Activity Screens

The confirmed lack of AChE inhibitory activity at 26 µM [1] positions this compound as an excellent negative control in high-throughput screens for neurodegenerative disease targets. It ensures that any observed biological effect in a phenotypic assay is not an artifact arising from off-target AChE engagement, thereby increasing the confidence in hit identification campaigns for Alzheimer's disease and related conditions.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound's distinct CYP isoform inhibition profile and low aqueous solubility provide a clear benchmark for SAR exploration. By synthesizing and testing derivatives with modifications to the chloroacetamide or chlorophenyl moieties, medicinal chemists can systematically evaluate the impact on target selectivity, metabolic stability, and physicochemical properties. The data presented herein serve as a validated starting point for optimizing potency while mitigating the CYP2E1 liability.

Development of Formulation Strategies for Lipophilic Amide Scaffolds

Its low aqueous solubility at pH 7.4 makes this compound a practical model compound for developing and validating advanced formulation techniques, such as nano-emulsions, solid dispersions, or cyclodextrin complexation, aimed at enhancing the oral bioavailability of lipophilic small-molecule drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.